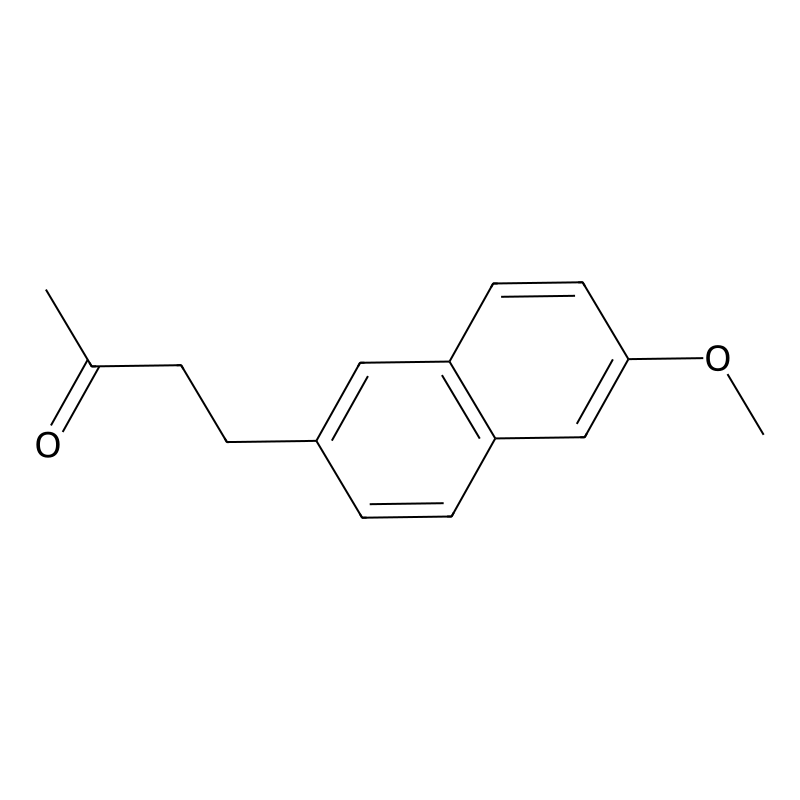

Nabumetone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.93e-03 g/L

Synonyms

Canonical SMILES

Nabumetone (CAS 42924-53-8) is a highly lipophilic, non-acidic non-steroidal anti-inflammatory drug (NSAID) structurally characterized as a 2-butanone derivative rather than a traditional carboxylic acid [1]. Unlike standard NSAIDs, it is a prodrug that strictly requires hepatic first-pass metabolism to convert into its active form, 6-methoxy-2-naphthylacetic acid (6-MNA) [2]. For procurement and material selection, Nabumetone is primarily utilized as a reference standard in prodrug activation kinetics, a model compound for gastrointestinal (GI)-sparing drug delivery systems, and a baseline material for formulating poorly water-soluble, highly lipophilic active pharmaceutical ingredients[3]. Its lack of direct local tissue activity makes it an essential control in in vitro cyclooxygenase (COX) and mucosal irritation assays [1].

References

- [1] Hyneck ML. An overview of the clinical pharmacokinetics of nabumetone. J Rheumatol Suppl. 1992;36:20-4. PMID: 1474531.

- [2] Jeremy JY, et al. Effect of the antiinflammatory prodrug, nabumetone and its principal active metabolite on rat gastric mucosal, aortic and platelet eicosanoid synthesis, in vitro and ex vivo. Prostaglandins Leukot Essent Fatty Acids. 1990;41(3):195-9.

- [3] Palmer DS, et al. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0. ADMET DMPK. 2020;8(1):29-77.

Substituting Nabumetone with structurally related active NSAIDs, such as Naproxen or Ibuprofen, fundamentally compromises experimental models targeting prodrug metabolism and local tissue tolerability [1]. Because Naproxen possesses a free carboxylic acid moiety, it is directly active in vitro and causes immediate local inhibition of gastroprotective prostaglandins upon contact with mucosal tissue [2]. In contrast, Nabumetone remains entirely inactive prior to hepatic biotransformation, lacking the acidic functional group responsible for direct contact irritation[3]. Furthermore, the physicochemical differences—specifically Nabumetone's higher lipophilicity and absence of ionization at physiological pH—dictate entirely different formulation requirements, rendering standard acidic NSAID protocols incompatible for solubility and excipient compatibility studies [4].

References

- [1] Jeremy JY, et al. Effect of the antiinflammatory prodrug, nabumetone and its principal active metabolite on rat gastric mucosal, aortic and platelet eicosanoid synthesis, in vitro and ex vivo. Prostaglandins Leukot Essent Fatty Acids. 1990;41(3):195-9.

- [2] Melarange R, et al. Nonsteroidal anti-inflammatory drug therapy and gastric side effects. Does nabumetone provide a solution? Agents Actions Suppl. 1990;32:115-9.

- [3] Hyneck ML. An overview of the clinical pharmacokinetics of nabumetone. J Rheumatol Suppl. 1992;36:20-4.

- [4] Palmer DS, et al. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0. ADMET DMPK. 2020;8(1):29-77.

Absence of Direct In Vitro Gastric Prostanoid Inhibition

In comparative in vitro assays assessing local gastrointestinal toxicity, Nabumetone demonstrates a complete lack of direct activity on gastric mucosal prostanoid synthesis, whereas standard NSAIDs exhibit potent inhibition [1]. When exposed directly to rat and human gastric mucosa, Nabumetone showed 0% inhibition of epoprostenol and dinoprostone synthesis, in stark contrast to Naproxen and Indomethacin, which caused marked, dose-dependent suppression [2].

| Evidence Dimension | In vitro inhibition of gastric mucosal prostanoid synthesis |

| Target Compound Data | 0% inhibition (inactive in native form) |

| Comparator Or Baseline | Naproxen (marked dose-dependent inhibition at <5 mg/kg equivalent) |

| Quantified Difference | Complete absence of local mucosal prostanoid inhibition for Nabumetone vs. potent direct inhibition for Naproxen |

| Conditions | In vitro exposure to rat/human gastric mucosa prior to hepatic metabolism |

Validates Nabumetone as an essential negative control or baseline material for developing GI-sparing formulations where local mucosal integrity must be preserved.

Aqueous Intrinsic Solubility and Lipophilicity Profiling

Nabumetone's non-acidic structure results in distinct physicochemical properties compared to its active analog Naproxen, directly impacting formulation and solvent selection[1]. Quantitative solubility profiling reveals Nabumetone has an intrinsic aqueous solubility (log S0) of -4.40 and a logP of 3.37, making it more lipophilic and less intrinsically soluble than Naproxen (log S0 = -4.23, logP = 3.04) [2].

| Evidence Dimension | Intrinsic aqueous solubility (log S0) and partition coefficient (logP) |

| Target Compound Data | log S0 = -4.40; logP = 3.37 |

| Comparator Or Baseline | Naproxen (log S0 = -4.23; logP = 3.04) |

| Quantified Difference | Nabumetone exhibits a 0.33 log unit higher lipophilicity and lower intrinsic aqueous solubility |

| Conditions | Standardized aqueous intrinsic solubility measurements at 25°C corrected for ionization |

Dictates the necessity of lipid-based carriers or solid dispersion techniques in formulation development, as standard aqueous salt-formation strategies used for Naproxen are unviable.

Prodrug Inactivity in Whole Blood COX Assays

Nabumetone is strictly dependent on hepatic biotransformation for target engagement, as evidenced by its inactivity in human whole blood COX assays [1]. While active NSAIDs like Diclofenac and Naproxen show potent IC50 values in the low micromolar range for COX-1 and COX-2, Nabumetone itself fails to inhibit either isoenzyme in vitro (IC50 > 100 µM) [2].

| Evidence Dimension | In vitro COX-1 and COX-2 inhibition (IC50) in human whole blood |

| Target Compound Data | IC50 > 100 µM for COX-1 and COX-2 (inactive) |

| Comparator Or Baseline | Naproxen and Diclofenac (IC50 in the 1-10 µM range) |

| Quantified Difference | >100-fold difference in direct in vitro COX inhibition potency prior to metabolism |

| Conditions | Human whole blood assay without hepatic microsome activation |

Confirms Nabumetone's utility as a strict substrate for hepatic metabolism studies, ensuring no background target engagement occurs prior to CYP-mediated conversion.

Pharmacokinetic Extension via Active Metabolite Clearance

The procurement of Nabumetone is often driven by the unique pharmacokinetic profile of its active metabolite, 6-MNA, which offers a significantly extended half-life compared to standard propionic acid derivatives [1]. Following in vivo conversion, 6-MNA exhibits a mean terminal half-life of approximately 24 hours and a low plasma clearance rate of 20 to 30 mL/min [2].

| Evidence Dimension | Terminal elimination half-life of active moiety |

| Target Compound Data | ~24 hours terminal half-life (for 6-MNA metabolite) |

| Comparator Or Baseline | Naproxen (~12-15 hours) |

| Quantified Difference | ~60-100% extension in terminal half-life |

| Conditions | In vivo steady-state pharmacokinetics following oral administration |

Makes Nabumetone the preferred precursor for long-acting, once-daily dosing models and highly protein-bound pharmacokinetic reference studies.

Gastrointestinal-Sparing Drug Delivery Research

Due to its complete lack of direct in vitro gastric prostanoid inhibition and absence of a free carboxylic acid, Nabumetone is the optimal model compound for developing and validating GI-sparing oral formulations. It serves as a baseline to differentiate local mucosal toxicity from systemic COX inhibition [1].

Hepatic Prodrug Activation and CYP Metabolism Assays

Because the parent compound exhibits an IC50 > 100 µM in whole blood COX assays, Nabumetone is strictly dependent on hepatic conversion. It is heavily utilized in in vitro microsome assays to study CYP-mediated biotransformation kinetics without interference from parent-drug target engagement[2].

Lipid-Based Formulation and Solid Dispersion Engineering

With a logP of 3.37 and an intrinsic solubility of -4.40 log S0, Nabumetone cannot be formulated using the standard salt-formation techniques applicable to acidic NSAIDs like Naproxen. It is therefore a critical challenging-molecule standard for testing novel lipid-nanoparticles, amorphous solid dispersions, and lipophilic excipient compatibility [3].

References

- [1] Jeremy JY, et al. Effect of the antiinflammatory prodrug, nabumetone and its principal active metabolite on rat gastric mucosal, aortic and platelet eicosanoid synthesis, in vitro and ex vivo. Prostaglandins Leukot Essent Fatty Acids. 1990;41(3):195-9.

- [2] Kato M, et al. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. J Pharm Pharmacol. 2001;53(12):1679-85.

- [3] Palmer DS, et al. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0. ADMET DMPK. 2020;8(1):29-77.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.08 (LogP)

3.1

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 6 of 7 companies with hazard statement code(s):;

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (16.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (16.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (16.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Pharmacology

Nabumetone is a naphthylalkanone and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Nabumetone is a prodrug that upon hepatic catalysis converts into the active moiety 6-methoxy-2-naphthylacetic acid (6MNA). 6MNA inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis is responsible for the therapeutic effects of nabumetone. The formation of thromboxane A2, by thromboxane synthase, is also decreased and results in an inhibition of platelet aggregation.

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AX - Other antiinflammatory and antirheumatic agents, non-steroids

M01AX01 - Nabumetone

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Most drug is eliminated via hepatic metabolism with minimal to no parent drug detectable in the plasma. 80% of the dose is then excreted by the kidneys and 10% in the feces. It does not appear to undergo enterohepatic recirculation.

The Vd of 6-MNA reported after administration of a single dose is 0.1-0.2 L/kg or approximately 5-10 L. Vdss reported in official product labeling is approximately 53 L.

6-MNA has an apparent steady-state clearance of 20 - 30 mL/min.

Metabolism Metabolites

Nabumetone has known human metabolites that include 4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one.

Wikipedia

Biological Half Life

Use Classification

Pharmaceuticals

Dates

Role of human flavin-containing monooxygenase (FMO) 5 in the metabolism of nabumetone: Baeyer-Villiger oxidation in the activation of the intermediate metabolite, 3-hydroxy nabumetone, to the active metabolite, 6-methoxy-2-naphthylacetic acid

Kaori Matsumoto, Tetsuya Hasegawa, Kosuke Ohara, Tomoyo Kamei, Junichi Koyanagi, Masayuki AkimotoPMID: 33146575 DOI: 10.1080/00498254.2020.1843089

Abstract

Nabumetone (NAB) is a non-steroidal anti-inflammatory drug used clinically, and its biotransformation includes the major active metabolite 6-methoxy-2-naphthylacetic acid (6-MNA). One of the key intermediates between NAB and 6-MNA may be 3-hydroxy nabumetone (3-OH-NAB). The aim of the present study was to investigate the role of flavin-containing monooxygenase (FMO) isoform 5 in the formation of 6-MNA from 3-OH-NAB. To elucidate the biotransformation of 3-OH-NAB to 6-MNA, an authentic standard of 3-OH-NAB was synthesised and used as a substrate in an incubation with human liver samples or recombinant enzymes. The formation of 3-OH-NAB was observed after the incubation of NAB with various cytochrome P450 (CYP) isoforms. However, 6-MNA itself was rarely detected from NAB and 3-OH-NAB. Further experiments revealed a 6-MNA peak derived from 3-OH-NAB in human hepatocytes. 6-MNA was also detected in the extract obtained from 3-OH-NAB by a combined incubation of recombinant human FMO5 and human liver S9. We herein demonstrated that the reaction involves carbon-carbon cleavage catalyzed by the Baeyer-Villiger oxidation (BVO) of a carbonyl compound, the BVO substrate, such as a ketol, by FMO5. Furtherinhibition experiments showed that multiple non-CYP enzymes are involved in the formation of 6-MNA from 3-OH-NAB.

Design of a pseudo stir bar sorptive extraction using graphenized pencil lead as the base of the molecularly imprinted polymer for extraction of nabumetone

Roya Afsharipour, Shayessteh Dadfarnia, Ali Mohammad Haji Shabani, Elahe KazemiPMID: 32388234 DOI: 10.1016/j.saa.2020.118427

Abstract

Molecularly imprinted polymer (MIP) was synthesized through the coprecipitation method on the graphene oxide anchored pencil lead as a substrate for the first time and applied as an efficient sorbent for pseudo stir bar sorptive extraction of nabumetone. The extracted analyte was determined by a novel spectrophotometric method based on the aggregation of silicate sol-gel stabilized silver nanoparticles in the presence of the analyte. The synthesized polymer was characterized using Fourier transform infrared spectroscopy and field emission scanning electron microscopy. Optimization of important parameters affecting the extraction efficiency was done using central composite design whereas the spectrophotometric method was optimized via one at a time variable. Under the optimal conditions, the calibration curve exhibited linearity in the concentration range of 1.5-20.0 μg L. A limit of detection of 0.20 μg L

, an enhancement factor of 393 and relative standard deviations (at 10 μg L

, n = 6) of 4.6% and 8.1% for intra- and inter-day analysis were obtained. The developed procedure was successfully utilized for the quantification of traces of nabumetone in tap water and biological samples with the complex matrix including human urine and serum.

Useful alternative drugs before the use of opioids in patients with allergy to NSAIDs

Ruth Barranco, Cristina Alava, Ismael Garcia-Moguel, Elena Mederos, Javier Iglesias-Souto, Paloma Poza-Guedes, Ruth Mielgo, Victor MatheuPMID: 33590849 DOI: 10.1093/rheumatology/keab165

Abstract

Nabumetone induced photogenotoxicity mechanism mediated by ROS generation under environmental UV radiation in human keratinocytes (HaCaT) cell line

Saba Qureshi, Sonam Chandra, Deepti Chopra, Divya Dubey, Veena Jain, Somendu Kumar Roy, Ratan Singh RayPMID: 33798594 DOI: 10.1016/j.taap.2021.115516

Abstract

Nabumetone (NB) is a non-steroidal anti-inflammatory drug (NSAID), prescribed for managing pain associated with acute/chronic rheumatoid arthritis, osteoarthritis and other musculoskeletal disorders. Though some incidences of photosensitivity have been reported, there is limited information available on its phototoxicity potential. In this study, NB photodegraded in a time-dependant manner (0-4 h) under UVA (1.5 mW/cm), UVB (0.6 mW/cm

) and natural sunlight as observed through UV-vis spectrophotometer and the results were further confirmed with Ultra High-Performance Liquid Chromatography (UHPLC). Photosensitized NB generated reactive oxygen species (ROS) as observed by lipid peroxidation, suggesting oxidative degradation of lipids in cell membrane, thereby resulting in cell damage. MTT and NRU (neutral red uptake) assays revealed that NB induced phototoxicity in concentration-dependent manner (0.5, 1, 5, 10 μg/ml) under UVA, UVB and sunlight exposure (30 min) in human keratinocytes cell line (HaCaT), with significant phototoxicity at the concentration of 5 μg/ml. Photosensitized NB generated intracellular ROS, disrupted mitochondrial and lysosomal membrane integrity, resulting in cell death. UV-induced genotoxicity by NB was confirmed through micronuclei generation, γ-H2AX induction and cyclobutane pyrimidine dimer formation. This is the first study which showed the phototoxicity and photogenotoxicity potential of NB in HaCaT cell line. We also observed that photosensitized NB upregulated inflammatory markers, such as COX-2 and TNFα. This study proposes that sunlight exposure should be avoided by patients using nabumetone and proper guidance should be provided by clinicians regarding photosensitivity of drugs for better safety and efficacy.

A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes

Kaori Matsumoto, Tetsuya Hasegawa, Kosuke Ohara, Chihiro Takei, Tomoyo Kamei, Junichi Koyanagi, Tamiko Takahashi, Masayuki AkimotoPMID: 31855101 DOI: 10.1080/00498254.2019.1704097

Abstract

The pathway for the transformation of the prodrug nabumetone, 4-(6-methoxynaphthalen-2-yl)butan-2-one, to the active metabolite 6-methoxy-2-naphthylacetic acid (6-MNA), a potent cyclooxygenase-2 inhibitor, has not yet been clarified in humans.To confirm the activation pathway, authentic standards of the nabumetone intermediates, 2-(6-methoxynaphthalen-2-yl)ethyl acetate (6-MNEA), 2-(6-methoxynaphthalen-2-yl)ethan-1-ol (6-MNE-ol) and 2-(6-methoxynaphthalen-2-yl)acetaldehyde (6-MN-CHO) were synthesized. High performance liquid-chromatography and gas chromatography-mass spectrometry on nabumetone oxidation revealed the generation of three metabolites.The formation of 6-MNA after a 60-min incubation of nabumetone was detected and 6-MNE-ol, an alcohol-related intermediate, was also generated by in cryopreserved hepatocytes. However, 6-MNA was below detection limit, but 4-(6-methoxynaphthalen-2-yl)butan-2-ol (MNBO) and 4-(6-hydroxynaphthalen-2-yl)butan-2-one (M3) peak were found in both the microsomes and S9 extracts with any cofactors.Nabumetone has recently been proposed as a typical substrate of flavin-containing monooxygenase isoform 5 (FMO5) and was shown to be efficiently oxidizedto 6-MNEA. 6-MNA was detected in the extract obtained from a combined incubation of recombinant FMO5 and S9 fractions.The specificity of FMO5 towards catalyzing this Baeyer-Villiger oxidation (BVO) was demonstrated by the inhibition of the BVO substrate, 4-methoxyphenylacetone. Further

inhibition studies demonstrated that multiple non-cytochrome P450 enzymes are involved in the formation of 6-MNA.

Preparation, characterization and in vitro cytotoxicity of Fenofibrate and Nabumetone loaded solid lipid nanoparticles

Raj Kumar, Ashutosh Singh, Kajal Sharma, Divya Dhasmana, Neha Garg, Prem Felix SirilPMID: 31753394 DOI: 10.1016/j.msec.2019.110184

Abstract

There is an increasing attention on solid lipid nanoparticles (SLNs) due to their high biocompatibility and ability to enhance bioavailability for poorly water-soluble drugs. Preparation of SLNs that are capable of high drug loading and sustained drug release through hot melt sonication method is reported here. SLNs of palmitic acid and stearic acid loaded with poorly water-soluble drugs, viz. fenofibrate (FF) and nabumetone (NBT) having spherical morphology and average particle size below 200 nm were prepared. Poloxamer 407 and pluronic® F-127 were used as surfactants. Particle size and spherical morphology was confirmed by dynamic light scattering, field emission scanning electron microscopy, transmission electron microscopy, and atomic force microscopy. The chemical, crystal, and thermal properties of SLNs were studied by Fourier transform infrared spectroscopy, X-ray diffraction, and differential scanning calorimetry, respectively. The palmitic acid-poloxamer 407 SLNs could entrap upto 13.8% FF with 80% entrapment efficiency while the stearic acid-pluronic® F-127 SLNs entrapped 13.6% NBT with 89% entrapment efficiency. The drug loaded in SLNs showed controlled release up to 3 days as confirmed by in-vitro drug release profile. Moreover, the drug loaded SLNs did not show any toxicity on macrophage cell line proving the use of these formulations as control drug delivery vehicles for the studied drugs.Gut microbiota metabolizes nabumetone

Lenka Jourova, Pavel Anzenbacher, Zuzana Matuskova, Rostislav Vecera, Jan Strojil, Milan Kolar, Milan Nobilis, Petra Hermanova, Tomas Hudcovic, Hana Kozakova, Miloslav Kverka, Eva AnzenbacherovaPMID: 30794062 DOI: 10.1080/00498254.2018.1558310

Abstract

1. The underlying microbial metabolic activity toward xenobiotics is among the least explored factors contributing to the inter-individual variability in drug response. 2. Here, we analyzed the effect of microbiota on a non-steroidal anti-inflammatory drug nabumetone. 3. First, we cultivated the drug with the selected gut commensal and probiotic bacteria under both aerobic and anaerobic conditions and analyzed its metabolites by high-performance liquid chromatography (HPLC) with UV detection. To analyze the effect of microbiota on nabumetone pharmacokinetics, we administered a single oral dose of nabumetone to rodents with intentionally altered gut microbiome - either rats treated for three days with the antibiotic imipenem or to germ-free mice. Plasma levels of its main active metabolite 6 methoxy-2-naphthylacetic acid (6-MNA) were analyzed at pre-specified time intervals using HPLC with UV/fluorescence detection. 4. We found that nabumetone is metabolized by bacteria to its non-active metabolites and that this effect is stronger under anaerobic conditions. Although

, none of the pharmacokinetic parameters of 6-MNA was significantly altered, there was a clear trend towards an increase of the AUC, Cmax and

in rats with reduced microbiota and germ-free mice.

Determination of the Absolute Configuration of the Nabumetone Metabolite 4-(6-Methoxy-2-naphthyl)butan-2-ol Using the Chiral Derivatizing Agent, 1-Fluoroindan-1-carboxylic Acid

Tomoyo Kamei, Yuta Kimura, Jyunichi Koyanagi, Kaori Matsumoto, Tetsuya Hasegawa, Masayuki Akimoto, Tamiko TakahashiPMID: 30606953 DOI: 10.1248/cpb.c18-00694

Abstract

The absolute configuration of (+)-4-(6-methoxy-2-naphthyl)butan-2-ol ((+)-MNBO), a nabumetone metabolite, was determined using 1-fluoroindan-1-carboxylic acid (FICA). Both enantiomers of the FICA methyl esters were derivatized to diastereomeric esters of (+)-MNBO by an ester exchange reaction. The results ofH- and

F-NMR spectroscopy of the diastereomeric FICA esters of (+)-MNBO confirmed the absolute configuration of (+)-MNBO was (S).

Probing the Interplay between Amorphous Solid Dispersion Stability and Polymer Functionality

Derek S Frank, Adam J MatzgerPMID: 29924614 DOI: 10.1021/acs.molpharmaceut.8b00219

Abstract

Amorphous solid dispersions containing a polymeric component often impart improved stability against crystallization for a small molecule relative to the pure amorphous form. However, the relationship between side chain functionalities on a polymer and the ability of a polymer to stabilize against crystallization is not well understood. To shed light on this relationship, a series of polymers were functionalized from a parent batch of poly(chloromethylstyrene- co-styrene) to investigate the effect of functionality on the stability in amorphous solid dispersions without altering the physical parameters of polymers, such as the average molecular weight or backbone chain chemistry. The kinetics of the crystallization of the nonsteroidal anti-inflammatory drug nabumetone from amorphous solid dispersions containing each functionalized polymer were interpreted on the basis of two interactions: hydrogen bonding between the drug and the polymer and the solubility of the polymer in the amorphous drug. It was found that hydrogen bonding between functionalized polymers and nabumetone can impart stability against crystallization, but only if the polymer shows significant solubility in amorphous nabumetone. Methylation of a protic functionality can improve the ability of a polymer to inhibit nabumetone crystallization by increasing the solubility in the drug, even when the resulting polymer lacks hydrogen bonding functionalities to interact with the pharmaceutical. Furthermore, factors, such as the glass transition temperature of pure polymers, were uncorrelated with isothermal nucleation rates. These findings inform a framework relating polymer functionality and stability deconvoluted from the polymer chain length or backbone chemistry with the potential to aid in the design of polymers to inhibit the crystallization of hydrophobic drugs from amorphous solid dispersions.Toward Multitasking Pharmacological COX-Targeting Agents: Non-Steroidal Anti-Inflammatory Prodrugs with Antiproliferative Effects

Fedora Grande, Francesca Giordano, Maria Antonietta Occhiuzzi, Carmine Rocca, Giuseppina Ioele, Michele De Luca, Gaetano Ragno, Maria Luisa Panno, Bruno Rizzuti, Antonio GarofaloPMID: 34203324 DOI: 10.3390/molecules26133940

Abstract

The antitumor activity of certain anti-inflammatory drugs is often attributed to an indirect effect based on the inhibition of COX enzymes. In the case of anti-inflammatory prodrugs, this property could be attributed to the parent molecules with mechanism other than COX inhibition, particularly through formulations capable of slowing down their metabolic conversion. In this work, a pilot docking study aimed at comparing the interaction of two prodrugs, nabumetone (NB) and its tricyclic analog 7-methoxy-2,3-dihydro-1-cyclopenta[

]naphthalen-1-one (MC), and their common active metabolite 6-methoxy-2-naphthylacetic acid (MNA) with the COX binding site, was carried out. Cytotoxicity, cytofluorimetry, and protein expression assays on prodrugs were also performed to assess their potential as antiproliferative agents that could help hypothesize an effective use as anticancer therapeutics. Encouraging results suggest that the studied compounds could act not only as precursors of the anti-inflammatory metabolite, but also as direct antiproliferative agents.